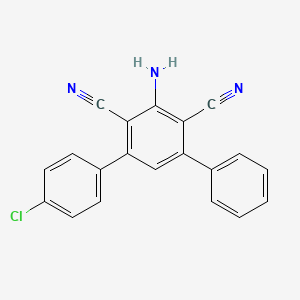

5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

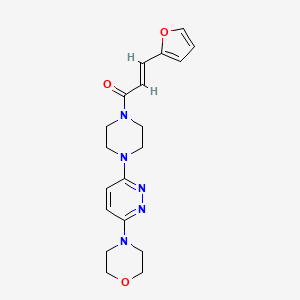

Vue d'ensemble

Description

The compound “5’-Amino-4-chloro-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile” is a chemical substance with the molecular formula C20H11Cl2N3 . It is a member of the terphenyl family .

Synthesis Analysis

The compound was synthesized via a one-pot five-component reaction at 80°C using piperidine as an organo-catalyst .Molecular Structure Analysis

The molecular structure of the compound can be viewed using Java or Javascript . It was characterized by 1H-NMR spectral analysis .Applications De Recherche Scientifique

Corrosion Inhibition

Research has shown the efficacy of derivatives of 5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile, such as 2-aminobenzene-1,3-dicarbonitriles (ABDNs), as corrosion inhibitors. ABDNs have been utilized to protect mild steel in acidic environments, demonstrating significant inhibition efficiency. These compounds adhere to the metal surface following the Langmuir adsorption isotherm and offer mixed-type inhibition. The effectiveness of these inhibitors has been supported by both experimental observations and quantum chemical calculations (Verma, Quraishi, & Singh, 2015).

Surface and Structural Analysis

Derivatives of 5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile have been studied for their interactions with aluminum surfaces in alkaline solutions. Their adsorption properties and the resultant surface modifications have been investigated using techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) (Verma et al., 2015).

Synthesis of Di- and Triamino-terphenyls

Research into the synthesis of various di- and triamino-terphenyl compounds has been conducted. These compounds have been created using a multi-step process, involving the reduction and denitration of initial compounds, leading to derivatives with amino groups on the side benzene rings. This research provides insights into the synthesis methods for such complex molecules (Milart, Wilamowski, & Sepioŀ, 1998).

Electronic Spectra and Steric Effects

Studies have been conducted on the steric effects in the ground and excited singlet states of 5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile derivatives. These investigations provide an understanding of how steric hindrance affects electronic spectra, particularly in the context of nitrile groups in these compounds (Nowak & Baraldi, 1989).

Propriétés

IUPAC Name |

2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClN3/c21-15-8-6-14(7-9-15)17-10-16(13-4-2-1-3-5-13)18(11-22)20(24)19(17)12-23/h1-10H,24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMLICRGHZARTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2683060.png)

![N-(2,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2683065.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one](/img/structure/B2683066.png)

![(5Z)-5-[(3-methoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2683067.png)

![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)

![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)